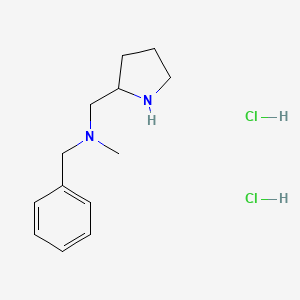
N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride
Übersicht
Beschreibung
N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride, also known as MPD, is a synthetic compound that has been used in a variety of scientific research applications. MPD is a derivative of the amphetamine family, and it is known for its ability to act as a stimulant and a CNS depressant. It is also known to have a wide range of physiological and biochemical effects. The purpose of
Wissenschaftliche Forschungsanwendungen
Photocytotoxicity and Cellular Imaging : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized and studied for their photocytotoxic properties. These complexes display significant photocytotoxicity in red light to various cell lines, suggesting potential applications in cancer therapy and cellular imaging (Basu et al., 2014).
Synthesis and Structural Characterization : Studies on the synthesis and structural characterization of related compounds such as N,N-bis[(pyridyl)methyl]methanamines show their potential in forming chiral, pseudo C3-symmetric complexes with metal salts. These studies contribute to understanding the spatial arrangement and chiroptical properties of these compounds (Canary et al., 1998).
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, which are structurally related to N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride, have been synthesized and screened for anticonvulsant activity. This research highlights the potential use of such compounds in developing new treatments for seizures (Pandey & Srivastava, 2011).
Catalytic Applications : The synthesis and catalytic evaluation of palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine demonstrate their potential as catalysts. Such applications are vital in various chemical synthesis processes (Roffe et al., 2016).
Anticancer Activity : Palladium (Pd)II and platinum (Pt)II complexes formed from Schiff base ligands related to N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine have been studied for their anticancer activity against various human cancerous cell lines. This research suggests the potential of these complexes in cancer treatment (Mbugua et al., 2020).
Solar Cell Performance Enhancement : Studies on pyridine-anchor co-adsorbents structurally related to N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine indicate their potential in enhancing the performance of dye-sensitized solar cells (DSSCs). This is significant for the development of more efficient solar energy technologies (Wei et al., 2015).
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-1-pyrrolidin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(11-13-8-5-9-14-13)10-12-6-3-2-4-7-12;;/h2-4,6-7,13-14H,5,8-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADVQRSXDCLVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




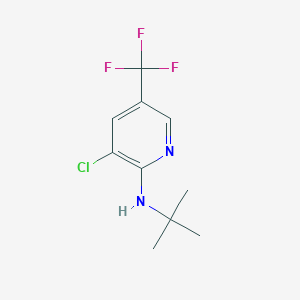
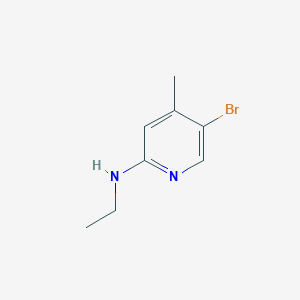
![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424033.png)
![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)

![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)

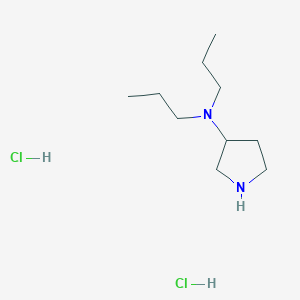
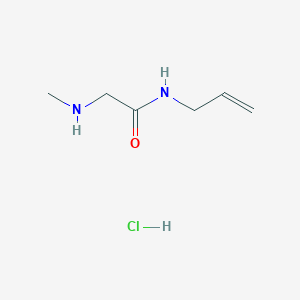
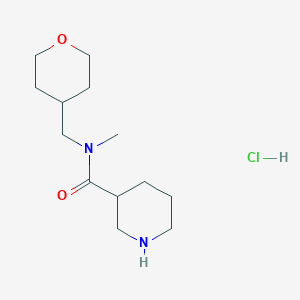

![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)
